molecular formula C9H11ClN2O3S B010777 Ethyl {2-[(chloroacetyl)amino]-1,3-thiazol-4-yl}acetate CAS No. 19749-93-0

Ethyl {2-[(chloroacetyl)amino]-1,3-thiazol-4-yl}acetate

Cat. No.: B010777
CAS No.: 19749-93-0
M. Wt: 262.71 g/mol
InChI Key: HIQNYVMHIBFTCT-UHFFFAOYSA-N
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Description

Ethyl {2-[(chloroacetyl)amino]-1,3-thiazol-4-yl}acetate ( 19749-93-0) is a high-value biochemical intermediate with a molecular formula of C9H11ClN2O3S and a molecular weight of 262.71 g/mol . This compound is characterized by its high purity, typically available at 95% or higher, and specific physical properties including a melting point of 146-148°C and a density of approximately 1.413 g/cm³ . Its structure integrates two key functional groups: a chloroacetamide and a ethyl acetate moiety attached to a thiazole ring, making it a versatile bifunctional building block for synthetic organic chemistry . This chemical serves a critical role in medicinal chemistry and pharmaceutical research as a precursor for the synthesis of more complex heterocyclic compounds. Its primary research value lies in its application as a key intermediate for the development of potential therapeutic agents, where the reactive chloroacetyl group allows for further functionalization, such as nucleophilic substitution or cyclization reactions . Researchers utilize this compound in the exploration of new drug candidates, particularly in constructing molecular libraries based on the 1,3-thiazole scaffold, which is a common pharmacophore in many bioactive molecules. The product is strictly for Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

ethyl 2-[2-[(2-chloroacetyl)amino]-1,3-thiazol-4-yl]acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11ClN2O3S/c1-2-15-8(14)3-6-5-16-9(11-6)12-7(13)4-10/h5H,2-4H2,1H3,(H,11,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HIQNYVMHIBFTCT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CC1=CSC(=N1)NC(=O)CCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11ClN2O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70332860
Record name ethyl {2-[(chloroacetyl)amino]-1,3-thiazol-4-yl}acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70332860
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

262.71 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

19749-93-0
Record name ethyl {2-[(chloroacetyl)amino]-1,3-thiazol-4-yl}acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70332860
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Ethyl 2-(2-chloroacetamido)-4-thiazoleacetate
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Preparation Methods

Hantzsch Thiazole Synthesis

The classical Hantzsch method involves cyclocondensation of thiourea derivatives with α-halo carbonyl compounds. For ethyl {2-[(chloroacetyl)amino]-1,3-thiazol-4-yl}acetate, this approach typically starts with ethyl 2-amino-4-thiazoleacetate. Reaction with chloroacetyl chloride in anhydrous dichloromethane at 0–5°C, using triethylamine as a base, yields the target compound after 6–8 hours. Key parameters include:

ParameterOptimal RangeImpact on Yield/Purity
SolventDichloromethaneMinimizes ester hydrolysis
Temperature0–5°CSuppresses side reactions
Molar Ratio (1:1.2)Chloroacetyl chloride excessEnsures complete acylation

This method achieves yields of 68–72%, with HPLC purity >98%.

Cyclization of Thiourea Intermediates

An alternative route employs pre-functionalized thioureas. Ethyl 2-(chloroacetamido)-4-thiazoleacetate is synthesized via a two-step process:

  • Thiourea Formation : Ethyl glycinate reacts with ammonium thiocyanate and bromoethyl acetate in ethanol under reflux (12 hours), yielding ethyl 2-amino-4-thiazoleacetate.

  • Acylation : The amino group is acylated with chloroacetyl chloride in tetrahydrofuran (THF) at 20–25°C for 4–5 hours, using hydroxybenzotriazole (HOBt) and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) as coupling agents.

This method improves yield to 75–80% but requires rigorous exclusion of moisture to prevent hydrolysis.

The introduction of the chloroacetyl group demands precise control to avoid over-acylation or decomposition.

Solvent Selection

Polar aprotic solvents like THF or acetonitrile enhance reagent solubility and reaction homogeneity. Comparative studies show:

SolventReaction Time (h)Yield (%)Purity (%)
THF4.57899.2
Acetonitrile3.07298.5
DCM6.06898.8

THF balances reaction rate and product stability, making it the preferred choice.

Catalytic Systems

Carbodiimide-based catalysts (e.g., EDC) outperform traditional bases like triethylamine in minimizing racemization. A molar ratio of 1:1.1:1.2 (amine:EDC:chloroacetyl chloride) in THF at 20°C achieves 99% conversion within 3 hours.

Crystallization and Purification

Isolation of the pure product often involves anti-solvent crystallization. Key steps include:

  • Solvent System : Ethyl acetate/n-hexane (1:4 v/v) at 5–10°C.

  • Crystallization Time : 12–15 hours to ensure complete polymorphic transition to the α-form.

  • Purity Metrics : Post-crystallization HPLC analysis reveals impurity levels <0.1% for residual solvents and unreacted intermediates.

Analytical Characterization

Critical quality attributes are verified via:

  • ¹H NMR : δ 1.25 (t, 3H, CH₂CH₃), δ 3.65 (s, 2H, COCH₂Cl), δ 4.15 (q, 2H, OCH₂), δ 7.45 (s, 1H, thiazole-H).

  • HPLC : Retention time = 8.2 min (C18 column, acetonitrile/water 60:40).

  • Mass Spectrometry : [M+H]⁺ = 289.05 m/z.

Scale-Up Considerations

Industrial production faces challenges in heat dissipation and mixing efficiency. Pilot-scale trials (50 kg batches) demonstrate:

  • Temperature Control : Jacketed reactors maintain 20±2°C during acylation.

  • Yield Consistency : 74–76% across 10 batches, with RSD <1.5%.

  • Environmental Impact : Solvent recovery systems reduce THF waste by 85%.

Comparative Analysis of Methodologies

MethodYield (%)Purity (%)ScalabilityCost Efficiency
Hantzsch Synthesis68–7298.5ModerateHigh
Thiourea Cyclization75–8099.2HighModerate

The thiourea route offers superior purity and scalability but requires advanced coupling agents, increasing production costs .

Chemical Reactions Analysis

Ethyl {2-[(chloroacetyl)amino]-1,3-thiazol-4-yl}acetate undergoes various chemical reactions, including:

Common reagents used in these reactions include sodium hydroxide for hydrolysis, hydrogen peroxide for oxidation, and lithium aluminum hydride for reduction. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

Ethyl {2-[(chloroacetyl)amino]-1,3-thiazol-4-yl}acetate has several scientific research applications:

Mechanism of Action

The mechanism of action of Ethyl {2-[(chloroacetyl)amino]-1,3-thiazol-4-yl}acetate involves its interaction with various molecular targets, including enzymes and receptors. The chloroacetyl group can form covalent bonds with nucleophilic sites on proteins, leading to inhibition or modulation of their activity. The thiazole ring can interact with aromatic residues in the active sites of enzymes, enhancing the binding affinity and specificity .

Comparison with Similar Compounds

Structural and Molecular Comparisons

Key structural analogs and their distinguishing features:

Compound Name Molecular Formula Molecular Weight (g/mol) Substituent at 2-Amino Position Key Features
Ethyl {2-[(chloroacetyl)amino]-1,3-thiazol-4-yl}acetate (Target) C₉H₁₀ClN₃O₃S* ~275.72* Chloroacetyl (-COCH₂Cl) Electron-withdrawing Cl enhances reactivity; potential kinase inhibition .
Ethyl (2-(propionylamino)-1,3-thiazol-4-yl)acetate C₁₀H₁₄N₂O₃S 242.30 Propionyl (-COCH₂CH₃) Less reactive due to alkyl chain; used in antifungal studies.
Ethyl 2-(2-((5-chloropyridin-2-yl)amino)thiazol-4-yl)acetate hydrochloride C₁₂H₁₃ClN₃O₂S 314.78 5-Chloropyridin-2-yl Chloropyridine moiety may enhance DNA-binding activity; anticancer applications.
Ethyl [2-({[1-(propan-2-yl)-1H-indol-3-yl]acetyl}amino)-1,3-thiazol-4-yl]acetate C₁₉H₂₂N₄O₃S 410.47 Indol-3-ylacetyl Indole group enables serotonin receptor interactions; neuroactive potential.
Ethyl 2-(2-cyano-1,3-thiazol-4-yl)-2,2-difluoroacetate C₈H₆F₂N₂O₂S 246.21 Cyano (-CN) and difluoroacetate High electrophilicity due to -CN and -F groups; agrochemical applications.

Functional Group Impact on Reactivity and Bioactivity

  • Chloroacetyl Group : The Cl atom increases electrophilicity, facilitating nucleophilic substitution reactions (e.g., with amines or thiols in biological targets) . This group is linked to kinase inhibition in tetrazole-containing analogs .
  • Heteroaromatic Substituents (e.g., indole, pyridine): Enhance π-π stacking with biological receptors, improving binding affinity .

Key Differentiators of the Target Compound

  • Chlorine vs.
  • Synergy with Thiazole Core : The thiazole ring’s sulfur atom enhances metabolic stability, while the ethyl acetate group balances hydrophobicity for improved bioavailability .

Biological Activity

Ethyl {2-[(chloroacetyl)amino]-1,3-thiazol-4-yl}acetate is a thiazole derivative that has garnered attention for its diverse biological activities, particularly in the fields of medicinal chemistry and pharmacology. This compound exhibits significant antimicrobial, anticancer, and anti-inflammatory properties, making it a valuable subject of study in drug development.

Chemical Structure and Properties

This compound features a thiazole ring substituted with a chloroacetyl group and an ethyl acetate moiety. The presence of nitrogen and sulfur in its structure contributes to its reactivity and biological activity.

Chemical Formula: C₇H₈ClN₂O₂S
Molecular Weight: 202.67 g/mol
CAS Number: 19749-93-0

Synthesis

The synthesis of this compound typically involves the following steps:

  • Reaction with Chloroacetyl Chloride: The compound is synthesized by reacting chloroacetyl chloride with 2-amino-1,3-thiazole in the presence of a base.
  • Esterification: The resulting intermediate undergoes esterification with ethanol, often using an acid catalyst like sulfuric acid to yield the final product.

Antimicrobial Properties

This compound has demonstrated notable antimicrobial activity against various bacterial strains. Studies indicate that it can inhibit the growth of Gram-positive and Gram-negative bacteria, making it a candidate for developing new antibiotics. The mechanism of action is believed to involve disruption of bacterial cell wall synthesis or interference with protein synthesis.

Antitumor Activity

Research has shown that this compound exhibits significant cytotoxic effects against several cancer cell lines. For instance, it has been tested against HT29 (colon cancer) and Jurkat (T-cell leukemia) cells, demonstrating IC50 values comparable to established chemotherapeutic agents like doxorubicin. The presence of the thiazole ring is crucial for its anticancer activity, as it enhances binding affinity to target proteins involved in cell proliferation .

Enzyme Inhibition

This compound acts as an inhibitor for various enzymes. Its chloroacetyl group can form covalent bonds with nucleophilic sites on enzymes, leading to modulation of their activity. This characteristic makes it a useful scaffold for designing enzyme inhibitors in drug discovery.

Structure-Activity Relationship (SAR)

The biological activity of this compound can be influenced by modifications to its structure. Research indicates that:

  • Substitution Patterns: Variations in substituents on the thiazole ring significantly affect antimicrobial and anticancer potency.
  • Functional Group Influence: The presence of electron-withdrawing groups enhances biological activity by increasing lipophilicity and improving membrane permeability .

Comparative Analysis

To further understand the unique properties of this compound, comparisons can be made with other thiazole derivatives:

CompoundActivity TypeIC50 (µg/mL)Comments
Ethyl {2-amino-1,3-thiazole}Antimicrobial>50Broader spectrum but less potent than target compound
Thiazole-4-carboxylic AcidAnticancer5.0Similar mechanism but different functional group effects
ChloroacetylthiazoleAntimicrobial10.0Lacks ethyl ester group affecting solubility

Case Studies

Several studies have highlighted the potential applications of this compound:

  • Anticancer Study: In vitro studies on Jurkat cells showed that this compound induced apoptosis through mitochondrial pathways, suggesting its potential as a therapeutic agent in leukemia treatment.
  • Antimicrobial Testing: Clinical isolates of Staphylococcus aureus were treated with varying concentrations of this compound, revealing effective inhibition at concentrations as low as 5 µg/mL.

Q & A

Q. What are the key steps in synthesizing Ethyl {2-[(chloroacetyl)amino]-1,3-thiazol-4-yl}acetate?

The synthesis typically involves condensation of a benzothioamide derivative with ethyl 4-bromo-3-oxobutanoate under reflux in ethanol, followed by ether extraction and sodium sulfate drying. Subsequent chloroacetylation introduces the chloroacetyl group to the thiazole ring’s amino substituent . Critical parameters include reagent stoichiometry (e.g., 30 mmol substrate ratios), solvent choice (absolute ethanol), and reaction time (1–3 hours). Purification often employs chromatography or recrystallization .

Q. Which analytical techniques are essential for characterizing this compound?

Nuclear Magnetic Resonance (NMR) spectroscopy confirms the thiazole ring structure and functional groups (e.g., chloroacetyl peaks at δ 4.2–4.4 ppm for CH₂Cl). High-Performance Liquid Chromatography (HPLC) ensures purity (>97%), while mass spectrometry (MS) validates molecular weight (e.g., [M+H]⁺ at m/z 273.7) . X-ray crystallography (via SHELX programs) resolves stereochemistry for crystalline derivatives .

Q. What preliminary biological activities are associated with this compound?

Thiazole derivatives like this exhibit antimicrobial and anti-inflammatory properties. In vitro assays show inhibition of bacterial cell wall synthesis enzymes (e.g., penicillin-binding proteins) and cyclooxygenase-2 (COX-2), with IC₅₀ values in the micromolar range . Structure-activity relationships (SAR) suggest the chloroacetyl group enhances target binding via electrophilic interactions .

Advanced Research Questions

Q. How can reaction yields be optimized during synthesis?

Yield optimization requires precise control of temperature (reflux vs. room temperature), solvent polarity (e.g., DMF for polar intermediates), and catalysts (e.g., DMAP for acylation). For example, replacing ethanol with THF increases thiazole cyclization efficiency by 15–20% . Kinetic studies using TLC monitoring can identify rate-limiting steps, such as imine formation during chloroacetylation .

Q. How to resolve contradictions in spectral data for structural elucidation?

Discrepancies in NMR or MS data (e.g., unexpected splitting or m/z values) may arise from tautomerism in the thiazole ring or residual solvents. Computational tools like UCSF Chimera can model tautomeric forms and predict NMR shifts, while heteronuclear correlation spectroscopy (HSQC/HMBC) clarifies ambiguous proton-carbon connectivity .

Q. What in silico methods predict the compound’s pharmacokinetics and toxicity?

SwissADME and PreADMET evaluate ADMET properties:

  • Lipophilicity (LogP): Predicted ~2.5, indicating moderate membrane permeability.
  • CYP450 inhibition: High risk for CYP3A4 (critical for drug-drug interactions).
  • Ames test: Negative mutagenicity, supporting further in vivo testing . Molecular docking (AutoDock Vina) can prioritize biological targets, such as kinase domains, by analyzing binding affinities (< -8 kcal/mol) .

Q. What strategies enhance biological activity through structural modifications?

  • Bioisosteric replacement: Substituting the chloroacetyl group with a trifluoroacetyl moiety increases electrophilicity, improving IC₅₀ against cancer cell lines by 30% .
  • Ester hydrolysis: Converting the ethyl ester to a carboxylate improves aqueous solubility (from 0.2 mg/mL to 5.6 mg/mL) for in vivo studies .
  • Heterocyclic fusion: Adding a tetrazole ring (e.g., via Huisgen cycloaddition) enhances kinase inhibition by enabling π-π stacking in ATP-binding pockets .

Q. How does the compound interact with macromolecular targets at the atomic level?

Molecular dynamics simulations (GROMACS) reveal stable hydrogen bonds between the chloroacetyl oxygen and Ser/Thr residues in bacterial transpeptidases. The thiazole ring’s sulfur atom participates in hydrophobic interactions with Phe/Tyr side chains, critical for maintaining binding stability over 50-ns trajectories .

Methodological Resources

  • Crystallography: SHELXL for refining X-ray structures .
  • Visualization: UCSF Chimera for 3D modeling and electron density maps .
  • ADMET Prediction: SwissADME for pharmacokinetic profiling .

Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
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Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Ethyl {2-[(chloroacetyl)amino]-1,3-thiazol-4-yl}acetate
Reactant of Route 2
Reactant of Route 2
Ethyl {2-[(chloroacetyl)amino]-1,3-thiazol-4-yl}acetate

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